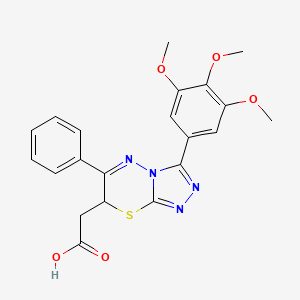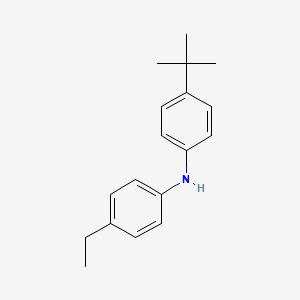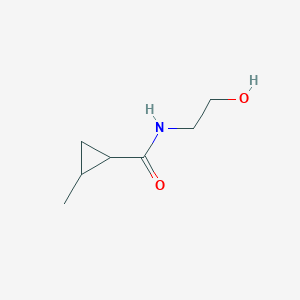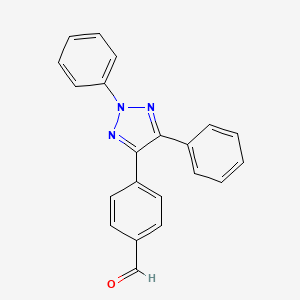
4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzaldehyde group attached to a triazole ring, which is further substituted with two phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with aldehydes or ketones, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts such as cesium carbonate and solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions: 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of Lewis acids.
Major Products:
Oxidation: Formation of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzoic acid.
Reduction: Formation of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes or receptors.
作用機序
The mechanism of action of 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, leading to inhibition or modulation of their activity. For example, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, by binding to its active site and preventing substrate access .
類似化合物との比較
4,5-Diphenyl-1,2,3-triazole: Similar structure but lacks the benzaldehyde group.
4-(2,5-Diphenyl-1H-pyrazol-4-yl)benzaldehyde: Contains a pyrazole ring instead of a triazole ring.
4-(2,5-Diphenyl-1H-imidazol-4-yl)benzaldehyde: Contains an imidazole ring instead of a triazole ring.
Uniqueness: 4-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)benzaldehyde is unique due to the presence of both the triazole ring and the benzaldehyde group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
特性
CAS番号 |
61310-00-7 |
|---|---|
分子式 |
C21H15N3O |
分子量 |
325.4 g/mol |
IUPAC名 |
4-(2,5-diphenyltriazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C21H15N3O/c25-15-16-11-13-18(14-12-16)21-20(17-7-3-1-4-8-17)22-24(23-21)19-9-5-2-6-10-19/h1-15H |
InChIキー |
DYMGREZFYUEWEE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(N=C2C3=CC=C(C=C3)C=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


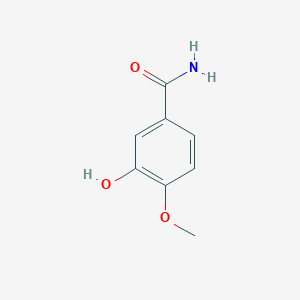

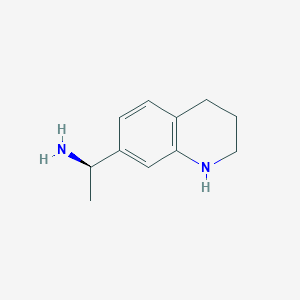
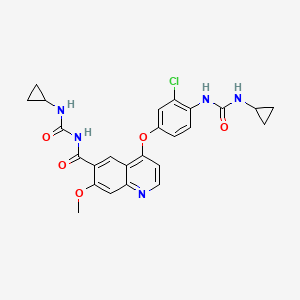
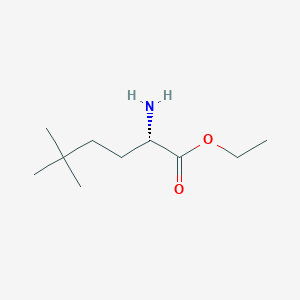
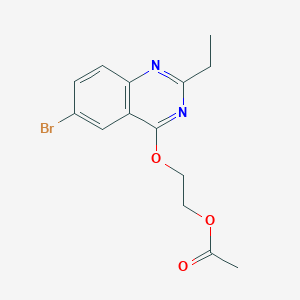
![3,6,8-Tribromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B15218773.png)
![7-(Methylamino)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15218783.png)

![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-5-carbaldehyde](/img/structure/B15218806.png)
